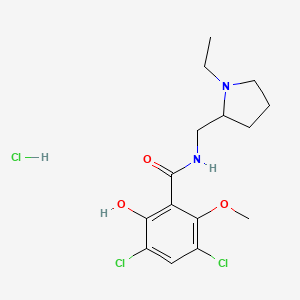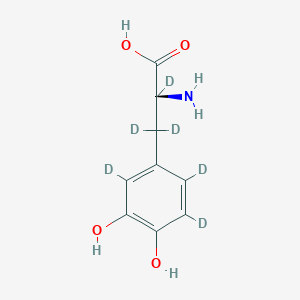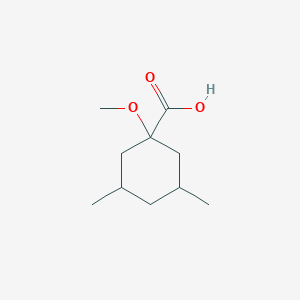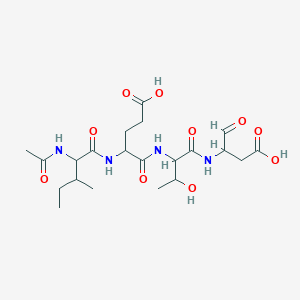
Ac-Ile-Glu-Thr-Asp-aldehyde (pseudo acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-Ile-Glu-Thr-Asp-aldehyde (pseudo acid) is a peptide aldehyde that corresponds to one of the cleavage sites of the inactive 32 kD caspase-3 precursor. This compound is known for its role in inhibiting the formation of the p17 subunit and inducing the accumulation of the 32 kD precursor . It is commonly used in biochemical research, particularly in studies related to apoptosis and caspase activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Ile-Glu-Thr-Asp-aldehyde (pseudo acid) typically involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a resin-bound peptide chain. The final step involves the deprotection of the aldehyde group to yield the desired compound .
Industrial Production Methods
Industrial production of Ac-Ile-Glu-Thr-Asp-aldehyde (pseudo acid) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ac-Ile-Glu-Thr-Asp-aldehyde (pseudo acid) primarily undergoes reactions typical of peptide aldehydes. These include:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and hydrazines can react with the aldehyde group.
Major Products
Oxidation: Produces the corresponding carboxylic acid.
Reduction: Produces the corresponding primary alcohol.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ac-Ile-Glu-Thr-Asp-aldehyde (pseudo acid) is extensively used in scientific research, particularly in the following fields:
Chemistry: Used as a model compound to study peptide aldehyde reactions.
Biology: Employed in apoptosis research to inhibit caspase activity and study cell death mechanisms.
Medicine: Investigated for its potential therapeutic applications in diseases involving dysregulated apoptosis.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
Ac-Ile-Glu-Thr-Asp-aldehyde (pseudo acid) exerts its effects by inhibiting caspase activity. It binds to the active site of caspases, preventing the cleavage of their substrates. This inhibition leads to the accumulation of inactive caspase precursors and blocks the apoptotic signaling pathways. The molecular targets include caspase-3 and other related caspases involved in the intrinsic and extrinsic pathways of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Ac-Ile-Glu-Thr-Asp-pNA: A substrate for caspase-8 that undergoes enzymatic cleavage to release p-nitroaniline.
Ac-Ile-Glu-Thr-Asp-AFC: A fluorogenic substrate for caspase-8, releasing a fluorescent compound upon cleavage.
Uniqueness
Ac-Ile-Glu-Thr-Asp-aldehyde (pseudo acid) is unique due to its specific inhibitory activity against caspase-3 and its role in apoptosis research. Unlike other similar compounds, it directly inhibits caspase activity rather than serving as a substrate for enzymatic reactions .
Properties
IUPAC Name |
4-[(2-acetamido-3-methylpentanoyl)amino]-5-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O10/c1-5-10(2)17(22-12(4)28)20(34)24-14(6-7-15(29)30)19(33)25-18(11(3)27)21(35)23-13(9-26)8-16(31)32/h9-11,13-14,17-18,27H,5-8H2,1-4H3,(H,22,28)(H,23,35)(H,24,34)(H,25,33)(H,29,30)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTKTZHLZLOIIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C=O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
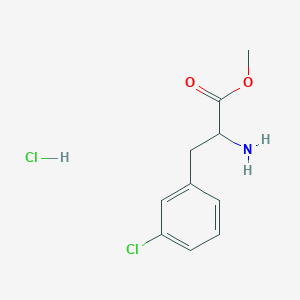
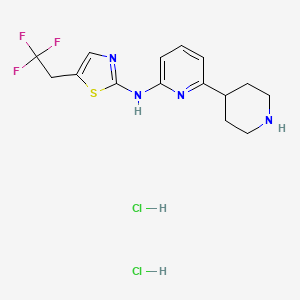
![1-[4-Hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12310673.png)
![rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis](/img/structure/B12310678.png)
![2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid hydrochloride](/img/structure/B12310680.png)
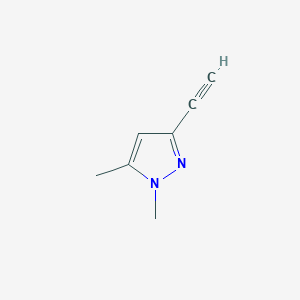
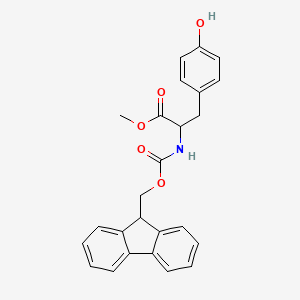
![[11-Ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B12310695.png)
